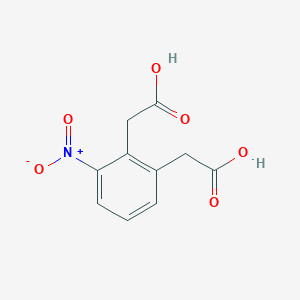
1-Hydroxyanthracene-9,10-dione;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxyanthracene-9,10-dione;hydrate, also known as 1-hydroxyanthraquinone, is an organic compound with the molecular formula C14H8O3. It is a derivative of anthraquinone, characterized by the presence of a hydroxyl group at the 1-position and a dione group at the 9,10-positions. This compound is notable for its vibrant color and is used in various applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
1-Hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxylation of anthracene-9,10-dione. This reaction typically requires a strong acid, such as sulfuric acid, and ultraviolet irradiation to facilitate the hydroxylation process . The reaction conditions, including temperature and concentration of reagents, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1-hydroxyanthracene-9,10-dione often involves large-scale chemical processes. These processes may include the use of catalytic systems to enhance the efficiency of the hydroxylation reaction. The choice of catalysts and reaction conditions is optimized to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
1-Hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The hydroxyl group at the 1-position can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated and substituted anthraquinones, which have applications in dyes, pigments, and pharmaceuticals.
科学研究应用
1-Hydroxyanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly in the development of new therapeutic agents.
作用机制
The mechanism of action of 1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group at the 1-position and the dione groups at the 9,10-positions play a crucial role in its reactivity. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s ability to interact with enzymes and other proteins further contributes to its biological effects.
相似化合物的比较
1-Hydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Dihydroxyanthracene-9,10-dione (Danthron): This compound has two hydroxyl groups at the 1 and 8 positions, making it more hydrophilic and reactive in certain chemical reactions.
1-Amino-4-Hydroxyanthracene-9,10-Dione: The presence of an amino group at the 4-position introduces different reactivity and potential biological activities.
The uniqueness of 1-hydroxyanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
838837-10-8 |
|---|---|
分子式 |
C14H10O4 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
1-hydroxyanthracene-9,10-dione;hydrate |
InChI |
InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2 |
InChI 键 |
FIKXPBGSHYFUOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)





![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)


![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
